2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a one-pot three-component reaction involving an α, β-unsaturated ketone and hydrazine derivatives under microwave irradiation.
Formation of the Piperazine Ring: The piperazine ring is often synthesized through cyclization reactions involving appropriate diamines and dihaloalkanes.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via condensation reactions involving amidines and β-dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the pyrazole, piperazine, and pyrimidine rings using appropriate linkers and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield partially or fully reduced products .
Scientific Research Applications
2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]pyrimidine has a wide range of scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Uniqueness
2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]pyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This structural complexity allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-2-7-19-17(5-1)6-3-8-20(19)21-18(15-25-26-21)16-27-11-13-28(14-12-27)22-23-9-4-10-24-22/h1-10,15H,11-14,16H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRGPSWVOXUAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(NN=C2)C3=CC=CC4=CC=CC=C43)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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